Oral Absorption Advantage vs. Ciprofloxacin
In a direct comparative study of quinolone antibacterials, the derivative containing a 2-(fluoromethyl)piperazine substituent at the C-7 position (compound 20: 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid) demonstrated significantly better oral absorption than the reference compound ciprofloxacin [1]. While both compounds exhibited similar in vitro antibacterial activity, the fluoromethyl substitution conferred a notable pharmacokinetic advantage [2].
| Evidence Dimension | Oral Absorption |
|---|---|
| Target Compound Data | 1-cyclopropyl-6-fluoro-7-[3-(fluoromethyl)piperazinyl]-1,4-dihydro-4-oxoquinoline-3-carboxylic acid |
| Comparator Or Baseline | Ciprofloxacin (standard reference) |
| Quantified Difference | Better oral absorption (qualitative assessment from original study) |
| Conditions | In vivo efficacy and absorption model (rat) |
Why This Matters
This directly establishes the fluoromethylpiperazine motif as a scaffold for improving oral bioavailability, a critical parameter in drug development and lead optimization.
- [1] Ziegler, C. B., et al. (1990). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 33(1), 142-146. View Source
- [2] Semantic Scholar. (n.d.). Summary of Ziegler et al., 1990. View Source
